molecular formula C16H21N7S B6700571 N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(7H-purin-6-yl)pyrrolidin-3-yl]methanamine

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(7H-purin-6-yl)pyrrolidin-3-yl]methanamine

Cat. No.: B6700571
M. Wt: 343.5 g/mol
InChI Key: QDQUBCKQNIPTQE-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(7H-purin-6-yl)pyrrolidin-3-yl]methanamine is a complex organic compound that features a thiazole ring, a purine base, and a pyrrolidine ring

Properties

IUPAC Name

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(7H-purin-6-yl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7S/c1-11-13(24-10-21-11)7-22(2)5-12-3-4-23(6-12)16-14-15(18-8-17-14)19-9-20-16/h8-10,12H,3-7H2,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQUBCKQNIPTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(C)CC2CCN(C2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(7H-purin-6-yl)pyrrolidin-3-yl]methanamine typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with a purine derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(7H-purin-6-yl)pyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(7H-purin-6-yl)pyrrolidin-3-yl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(7H-purin-6-yl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.

    Purine Derivatives: Compounds such as caffeine and adenine contain the purine base.

    Pyrrolidine Derivatives: Compounds like nicotine and proline feature the pyrrolidine ring.

Uniqueness

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(7H-purin-6-yl)pyrrolidin-3-yl]methanamine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for a wide range of interactions and applications that are not possible with simpler compounds.

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